4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid

Catalog No.
S527349
CAS No.
M.F
C20H21F3N2O5S
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromet...

Product Name

4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid

IUPAC Name

4-methoxy-3-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid

Molecular Formula

C20H21F3N2O5S

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C20H21F3N2O5S/c1-30-17-8-5-13(19(26)27)11-18(17)31(28,29)24-15-12-14(20(21,22)23)6-7-16(15)25-9-3-2-4-10-25/h5-8,11-12,24H,2-4,9-10H2,1H3,(H,26,27)

InChI Key

NDYXAJZYGMHQDN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCN=C(N)NS(=O)(=O)C3=C(C=CC(=C3)F)F

solubility

Soluble in DMSO

Synonyms

ERAP1-IN-3

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3

The exact mass of the compound 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid is 378.0962 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Sulfonamide Drug Discovery

    The molecule contains a sulfonamide group, a common functional group found in many clinically used drugs. Sulfonamides can target a variety of enzymes and receptors, and their mechanism of action often involves inhibiting specific biological processes . Research efforts might explore if this specific molecule has activity against particular enzymes or receptors relevant to disease states.

  • Medicinal Chemistry Studies

    The presence of the methoxy, trifluoromethyl, and piperidinyl groups suggests the molecule was designed with specific properties in mind. Researchers might be interested in studying how these substituents affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, all crucial factors for drug development .

4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid is a complex organic compound characterized by its unique molecular structure, which includes a methoxy group, a sulfamoyl group, and a trifluoromethyl-substituted phenyl ring. Its molecular formula is C20H21F3N2O5S, and it has a molecular weight of approximately 458.451 g/mol . The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

The chemical reactivity of 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic substitution: The sulfonamide group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new derivatives.
  • Acid-base reactions: The carboxylic acid moiety can participate in acid-base reactions, enabling the formation of salts or esters.
  • Electrophilic aromatic substitution: The aromatic rings may undergo electrophilic substitution due to the presence of electron-donating and electron-withdrawing groups.

These reactions are fundamental for modifying the compound for specific applications or enhancing its biological activity.

4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid exhibits significant biological activity, particularly as an inhibitor of enzymes involved in inflammatory processes. Its design suggests potential efficacy against conditions such as autoimmune diseases or cancer, where modulation of inflammatory pathways is crucial. Studies have indicated that compounds with similar structures can inhibit various targets, making this compound a candidate for further pharmacological exploration .

The synthesis of 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid typically involves several steps:

  • Formation of the benzoic acid derivative: Starting from 4-methoxybenzoic acid, a sulfonamide group is introduced through reaction with a suitable sulfonyl chloride.
  • Synthesis of the piperidine derivative: The piperidine ring can be synthesized via standard methods such as reductive amination or cyclization reactions.
  • Coupling reaction: The piperidine derivative is then coupled with the sulfonamide derivative using standard coupling agents like EDC or DCC to form the final product.

This multi-step synthetic route allows for the introduction of various substituents, enabling the development of analogs with potentially enhanced properties.

The primary applications of 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid lie in medicinal chemistry and drug development. Its potential uses include:

  • Pharmaceutical development: As an anti-inflammatory agent or an inhibitor in cancer therapy.
  • Research tool: For studying biological pathways related to inflammation and immune responses.
  • Chemical probes: To investigate specific protein interactions in cellular systems.

Interaction studies are crucial for understanding how 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid interacts with biological targets. These studies often involve:

  • Binding assays: To determine the affinity of the compound for specific enzymes or receptors.
  • Cellular assays: To evaluate the effects on cell viability and proliferation in relevant cell lines.
  • In vivo studies: To assess therapeutic efficacy and safety profiles in animal models.

Such studies provide insights into the mechanism of action and potential side effects associated with this compound.

Several compounds share structural features with 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid, including:

Compound NameStructural FeaturesBiological Activity
4-Methoxy-3-[methyl-[2-piperidin-1-yl]-5-trifluoromethylphenyl]sulfamoyl]benzoic acidSimilar methoxy and sulfamoyl groupsAnti-inflammatory
4-Methoxy-3-[N-(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acidLacks trifluoromethyl groupLower potency
4-Methoxy-3-{[2-(1,4-diazepan-4-yl)-5-trifluoromethyl]phenyl}sulfamoyl}benzoic acidDifferent piperidine derivativePotential CNS activity

These compounds highlight the diversity within this chemical class while emphasizing the unique trifluoromethyl substitution in 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid, which may enhance its biological activity and selectivity compared to others.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

458.11232743 g/mol

Monoisotopic Mass

458.11232743 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

Explore Compound Types